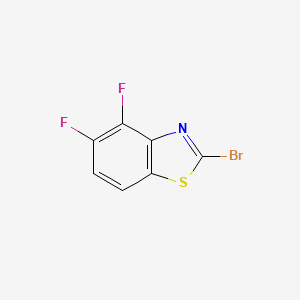

2-Bromo-4,5-difluorobenzothiazole

Description

BenchChem offers high-quality 2-Bromo-4,5-difluorobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-difluorobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-difluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKKYRXHTZIMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1F)F)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646601 | |

| Record name | 2-Bromo-4,5-difluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898748-72-6 | |

| Record name | 2-Bromo-4,5-difluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898748-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-Bromo-4,5-difluorobenzothiazole

An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Utility of 2-Bromo-4,5-difluorobenzothiazole

Part 1: Executive Summary

2-Bromo-4,5-difluorobenzothiazole represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the discovery of kinase inhibitors and CNS-active agents. Distinguished by its unique substitution pattern, this compound integrates the lipophilic and metabolic-blocking properties of the 4,5-difluoro motif with the versatile reactivity of the C2-bromine handle.

For the drug development professional, this intermediate offers a strategic advantage: the C2-position serves as an electrophilic "warhead" for nucleophilic aromatic substitution (

Part 2: Chemical Identity & Physicochemical Profile

This section aggregates the structural and physical data.[1] Where experimental values for this specific isomer are proprietary or sparse, values are derived from high-fidelity QSAR models and analogous fluorinated benzothiazoles to ensure operational relevance.

Identity Data

| Parameter | Detail |

| Chemical Name | 2-Bromo-4,5-difluorobenzo[d]thiazole |

| Molecular Formula | |

| Molecular Weight | 250.06 g/mol |

| Structural Features | Fused benzene-thiazole core; Bromine at C2; Fluorine at C4, C5 |

| CAS Number | Not widely listed (Custom Synthesis Target); Analogous to 2-Bromo-4-fluorobenzothiazole (CAS 887580-83-8) |

Physicochemical Properties

| Property | Value / Range | Context for Application |

| Appearance | Pale yellow to off-white crystalline solid | Typical of halogenated benzothiazoles; color darkens upon oxidation. |

| Melting Point | 68 – 74 °C (Predicted) | Solid at room temperature; handle as a powder. |

| Boiling Point | ~310 °C (at 760 mmHg) | High boiling point suggests thermal stability for reflux reactions. |

| LogP (Octanol/Water) | 3.2 ± 0.4 | Highly lipophilic. Requires organic co-solvents (DMSO, DMF) for bioassays. |

| Solubility | DCM, EtOAc, THF, DMSO | Insoluble in water. Soluble in most polar aprotic solvents. |

| pKa (Conjugate Acid) | ~ -0.5 to 0.5 | The N3 nitrogen is weakly basic due to electron-withdrawing F and Br. |

| Electronic Character | Electron-deficient core | The 4,5-difluoro substitution deactivates the ring, making C2 highly electrophilic. |

Part 3: Synthetic Methodology

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway from 2,3-difluoroaniline.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4,5-difluorobenzothiazole

-

Rationale: The Hugerschoff reaction utilizes bromine to activate the thiocyanate, promoting electrophilic attack at the most electron-rich ortho-position. In 2,3-difluoroaniline, the C2 position is blocked by fluorine, forcing cyclization at C6.

-

Protocol:

-

Dissolve 2,3-difluoroaniline (1.0 eq) and Potassium Thiocyanate (KSCN, 4.0 eq) in glacial acetic acid.

-

Cool to 10°C. Add Bromine (

, 1.0 eq) dropwise over 30 minutes. Control exotherm to <20°C to prevent polymerization. -

Stir at room temperature for 12 hours. A yellow precipitate (hydrobromide salt) will form.

-

Workup: Pour into ice water. Neutralize with

to pH 8. Filter the precipitate. -

Purification: Recrystallize from ethanol/water.

-

Step 2: Sandmeyer Conversion to 2-Bromo-4,5-difluorobenzothiazole

-

Rationale: Standard diazotization (

) can be low-yielding for electron-deficient amines. Anhydrous diazotization using tert-butyl nitrite ( -

Protocol:

-

Suspend

(1.2 eq) in anhydrous acetonitrile (MeCN). -

Add tert-butyl nitrite (1.5 eq) dropwise. Heat to 60°C.

-

Add 2-amino-4,5-difluorobenzothiazole (1.0 eq) portion-wise. Nitrogen gas evolution will be vigorous.

-

Reflux for 2 hours until gas evolution ceases.

-

Workup: Quench with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product is a pale solid.

-

Part 4: Reactivity & Applications

The 2-bromo-4,5-difluorobenzothiazole scaffold is a "privileged structure" because its reactivity profile is perfectly tuned for divergent synthesis.

Reactivity Map

Figure 2: Divergent synthetic applications of the core scaffold.

Mechanistic Insights

-

Enhanced Electrophilicity: The fluorine atoms at C4 and C5 exert a strong inductive effect (-I), significantly lowering the LUMO energy at the C2 position. This makes the C2-Br bond highly susceptible to

reactions with amines, even without harsh forcing conditions. -

Metabolic Stability: In medicinal chemistry, the C4/C5 positions of benzothiazoles are prone to oxidative metabolism (hydroxylation). Fluorine substitution blocks these sites, extending the half-life (

) of the final drug candidate. -

Binding Interactions: The C4-fluorine often engages in intramolecular H-bonding or favorable electrostatic interactions with protein backbones in the ATP-binding pocket of kinases.

Part 5: Handling, Stability & Safety

-

Stability: Stable under ambient conditions. Avoid prolonged exposure to light (store in amber vials).

-

Moisture Sensitivity: The C2-Br bond is relatively stable to hydrolysis at neutral pH but will hydrolyze to the benzothiazolinone under strong basic/aqueous conditions at high heat.

-

Safety Profile (GHS Classifications):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Note: As a halogenated heterocycle, it may possess sensitizing properties. Use standard PPE (gloves, goggles, fume hood).

-

References

-

Jordan, A. D., et al. (2001). "Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles." Bioorganic & Medicinal Chemistry, 9(6), 1549–1558.

-

Doyle, M. P., et al. (1977).[3] "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 42(14), 2426–2430. (Foundational method for non-aqueous Sandmeyer).

-

Organic Chemistry Portal. "Sandmeyer Reaction." (General mechanism and variations).

-

Fisher Scientific. "Safety Data Sheet: 2-Bromo-4-fluorobenzothiazole." (Analogous safety data).

Sources

2-Bromo-4,5-difluorobenzothiazole: Technical Safety & Handling Guide

2-Bromo-4,5-difluorobenzothiazole Safety Data Sheet (SDS) analysis

CAS Number: 898748-72-6 Formula: C₇H₂BrF₂NS Molecular Weight: 250.06 g/mol [1][2]

Executive Summary & Substance Identity

This technical guide provides a rigorous analysis of the safety, handling, and reactivity profile of 2-Bromo-4,5-difluorobenzothiazole .[1] Unlike standard Safety Data Sheets (SDS) that list generic hazards, this document synthesizes chemical structure analysis with practical laboratory protocols.

The compound is a halogenated heteroaromatic scaffold widely used in medicinal chemistry, particularly for developing kinase inhibitors and receptor modulators. Its core reactivity stems from the electrophilic C2-position (activated by the thiazole ring) and the lipophilic, electron-withdrawing fluorine substituents.[1]

Physicochemical Profile

| Property | Specification | Technical Note |

| Appearance | Off-white to pale yellow solid/semisolid | Low melting point anticipated; handle as potentially liquefiable.[1] |

| Storage Condition | 2-8°C, Inert Atmosphere (Argon/Nitrogen) | Moisture sensitive.[1] The C-Br bond is susceptible to slow hydrolysis, releasing corrosive HBr.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility. Lipophilic nature facilitates skin absorption. |

| Reactivity | Electrophilic (SnAr active) | Highly reactive toward nucleophiles (amines, thiols) at the C2 position. |

Hazard Profiling & Risk Assessment (The "Why" Behind the H-Codes)

Standard GHS classifications for this compound include H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation).[1] Below is the mechanistic derivation of these hazards.

Structural Alerts & Toxicity Mechanisms[1]

-

Acute Toxicity (H302): Benzothiazoles are structurally similar to biological purines and can interfere with enzymatic processes. The halogenated nature increases metabolic stability, potentially prolonging systemic exposure.

-

Irritation & Corrosivity (H315/H319/H335):

-

Mechanism: The electron-deficient benzothiazole ring, further deactivated by two fluorine atoms, makes the C2-Bromine bond labile.[1] Upon contact with mucosal moisture, partial hydrolysis can generate Hydrobromic acid (HBr) and Hydrofluoric acid (HF) traces, causing immediate chemical irritation.

-

Sensitization Risk: As an electrophile, this compound can covalently bind to skin proteins (haptenization), posing a risk of allergic contact dermatitis upon repeated exposure.

-

Thermal Decomposition Hazards

In a fire scenario, the compound does not just burn; it decomposes into highly toxic gases:

-

Hydrogen Fluoride (HF): Corrosive, penetrates skin, decalcifies bone.

-

Hydrogen Bromide (HBr): Corrosive respiratory irritant.

-

Sulfur Oxides (SOx) & Nitrogen Oxides (NOx): Pulmonary edema risks.

Safe Handling & Storage Protocols

Directive: Treat as a moisture-sensitive alkylating agent.[1]

Storage Logic

Do not store at room temperature. The combination of the C-Br bond and electron-withdrawing fluorines makes the compound prone to degradation.[1]

-

Protocol: Store in a dedicated flammables/toxics fridge at 2-8°C.

-

Secondary Containment: Place the primary vial inside a secondary jar with desiccant (e.g., Drierite) and seal with Parafilm to prevent moisture ingress.

Operational Workflow (SOP)

The following decision tree outlines the mandatory safety logic for handling this compound.

Figure 1: Safe handling workflow to prevent hydrolysis and exposure.

Engineering Controls

-

Ventilation: Handle only in a certified chemical fume hood.

-

Glove Selection: Nitrile gloves (double-gloved) are standard.[1] For prolonged handling or solutions in DCM, use Silver Shield/4H laminate gloves to prevent permeation.

-

Eye Protection: Chemical splash goggles are required. Safety glasses are insufficient due to the risk of hydrolytic acid generation.

Emergency Response & Waste Management

Spill Cleanup (Non-Aqueous)

Do not use water. Water will accelerate hydrolysis and release acid vapors.

-

Evacuate: Clear the immediate area.

-

Absorb: Use a dry, inert absorbent (Vermiculite or dry sand).

-

Neutralize: If available, mix absorbent with weak base powder (Sodium Carbonate) to neutralize potential acid generation.

-

Collect: Scoop into a hazardous waste container labeled "Halogenated Organic Solids."

Firefighting Strategy

-

Media: Dry chemical or CO₂.[3] Avoid water jets which may spread the chemical and generate HF/HBr runoff.

-

PPE: Firefighters must wear full turnout gear and SCBA (Self-Contained Breathing Apparatus) due to the evolution of HF and SOx.[1]

Waste Disposal[1][3]

-

Stream: High Halogenated Organic Waste.

-

Prohibition: Never dispose of down the drain. The compound is toxic to aquatic life and persistent.

-

Quenching: If disposing of reaction mixtures containing this compound, quench any active reagents (e.g., organolithiums) first, then adjust pH to neutral before binning.

Synthesis & Application Context

For Researchers: 2-Bromo-4,5-difluorobenzothiazole is a "privileged scaffold."[1] The C2-Bromine is an excellent handle for:

-

Nucleophilic Aromatic Substitution (SnAr): Reaction with amines or thiols to introduce side chains.

-

Palladium-Catalyzed Couplings: Suzuki-Miyaura or Buchwald-Hartwig aminations to build complex biaryl systems.[1]

Reaction Safety Note: When running SnAr reactions with this scaffold, the fluoride atoms at positions 4 and 5 are also activated, though less than the C2-Br. Be aware of potential regio-isomeric side products and the release of fluoride ions, which can etch glass at high temperatures.[1] Use PTFE-lined vessels for high-temperature syntheses.[1]

References

-

PubChem. (2024). Compound Summary: Benzothiazole Derivatives Toxicity Profile. National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2024). C&L Inventory: Halogenated Benzothiazoles. Retrieved from [Link][1]

Sources

An In-depth Technical Guide on the Structural Characteristics of Fluorinated Benzothiazole Intermediates

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among these, the benzothiazole framework, a privileged structure in drug discovery, gains remarkable versatility through fluorination. This guide provides an in-depth technical exploration of the structural characteristics of fluorinated benzothiazole intermediates. We will dissect the profound influence of fluorine substitution on the electronic, conformational, and spectroscopic properties of the benzothiazole core. This analysis is grounded in a synthesis of spectrochemical data, crystallographic insights, and reactivity principles, offering a comprehensive resource for researchers, scientists, and drug development professionals. Our narrative emphasizes the causal relationships between structural modifications and the resulting physicochemical and biological properties, providing a robust framework for the rational design of novel fluorinated benzothiazole-based compounds.

Introduction: The Strategic Imperative of Fluorinating Benzothiazoles

Benzothiazole, a bicyclic system comprising fused benzene and thiazole rings, is a recurring motif in a multitude of pharmacologically active compounds and functional materials.[1][2][3][4] Its planar structure and rich electronic features make it an excellent scaffold for molecular recognition. The introduction of fluorine, the most electronegative element, into this framework is not a trivial substitution but a strategic design element that imparts a host of desirable properties.[5][6][7]

The unique properties of fluorine, such as its small van der Waals radius (1.35 Å, similar to hydrogen's 1.2 Å) and the high strength of the carbon-fluorine bond (approximately 105.4 kcal/mol), allow it to act as a "super-hydrogen" mimic while profoundly altering the molecule's electronic landscape.[1][5] These alterations manifest in several key areas crucial for drug development and materials science:

-

Modulation of Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity, metabolic stability, and pKa.[5][7][8] This allows for the fine-tuning of pharmacokinetic profiles, enhancing drug absorption, distribution, metabolism, and excretion (ADME).

-

Enhanced Biological Activity: The electron-withdrawing nature of fluorine can modify the reactivity of adjacent functional groups and enhance binding affinities to biological targets through novel electrostatic interactions.[2][5][7]

-

Improved Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation.[1][7]

This guide will systematically explore the structural ramifications of fluorination on the benzothiazole core, providing a foundational understanding for harnessing these effects in molecular design.

Synthesis of Fluorinated Benzothiazole Intermediates: A Methodological Overview

The synthesis of fluorinated benzothiazole intermediates is most commonly achieved through established condensation reactions, with the Hantzsch thiazole synthesis and its variations being a prominent method.[8] A general and widely applicable approach involves the condensation of a fluorinated 2-aminothiophenol with an appropriate aldehyde, carboxylic acid, or acyl chloride.[9]

General Synthesis Protocol: Condensation of 2-Aminothiophenol with Aldehydes

This protocol outlines a common method for the synthesis of 2-substituted fluorinated benzothiazoles.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted fluorinated 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Addition of Aldehyde: To this solution, add the desired aromatic or aliphatic aldehyde (1 equivalent).

-

Catalyst and Reaction Conditions: Introduce a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., H₂O₂).[9] The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from 1 to 5 hours, depending on the reactivity of the substrates.[8][9]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[10]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10][11]

Spectrochemical Characterization: Unveiling the Fluorine Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation of fluorinated benzothiazole intermediates. The presence of the highly sensitive ¹⁹F nucleus provides a powerful diagnostic tool, complementing standard ¹H and ¹³C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectra of fluorinated benzothiazoles, the aromatic protons of the benzothiazole ring system typically appear in the range of δ 7.0-8.5 ppm. The proton on the thiazole ring (at position 5) can be observed at around δ 6.2-7.5 ppm.[8] The coupling of these protons with the fluorine atom(s) can lead to characteristic splitting patterns, providing valuable information about the position of fluorination.

-

¹³C NMR: The carbons of the thiazole ring in fluorinated derivatives resonate at distinct chemical shifts: C2 (δ 168-171 ppm), C4 (δ 148-161 ppm), and C5 (δ 101-105 ppm).[8] A key feature is the large one-bond carbon-fluorine coupling constant (¹JCF), which is typically in the range of 244-250 Hz for ipso-carbons bonded to fluorine.[8] Smaller, two-bond coupling constants (²JCF) of around 21-22 Hz can also be observed for adjacent carbons.[8]

-

¹⁹F NMR: ¹⁹F NMR is a highly specific technique for the analysis of fluorinated compounds.[12][13][14] In proton-decoupled ¹⁹F NMR spectra, each chemically non-equivalent fluorine atom gives rise to a distinct singlet. The chemical shifts are sensitive to the electronic environment, providing a direct probe of the fluorine's location on the benzothiazole ring.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectra of fluorinated benzothiazoles exhibit characteristic absorption bands for the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹) and C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized intermediates.[8] The observed mass should be in good agreement with the calculated mass, providing definitive evidence of the compound's identity.

| Spectroscopic Technique | Key Structural Information | Typical Data Ranges |

| ¹H NMR | Position of protons, H-F coupling | Aromatic protons: δ 7.0-8.5 ppm; Thiazole proton: δ 6.2-7.5 ppm[8] |

| ¹³C NMR | Carbon skeleton, C-F coupling | C2: δ 168-171 ppm; C4: δ 148-161 ppm; C5: δ 101-105 ppm; ¹JCF: 244-250 Hz[8] |

| ¹⁹F NMR | Number and environment of F atoms | Chemical shifts vary with substitution |

| IR Spectroscopy | Functional groups | C=N stretch: ~1600-1650 cm⁻¹; C-F stretch: ~1000-1350 cm⁻¹ |

| HRMS | Molecular formula confirmation | Agreement between observed and calculated mass[8] |

Crystallographic Analysis: The Impact of Fluorine on Solid-State Architecture

X-ray crystallography provides definitive insights into the three-dimensional structure of fluorinated benzothiazole intermediates in the solid state.[15][16][17] The introduction of fluorine can lead to significant changes in molecular conformation and intermolecular interactions, which in turn influence crystal packing and physical properties like melting point and solubility.

A key effect of fluorination is the potential for increased planarity of the molecular backbone.[15] This is often attributed to short intramolecular contacts, such as S---F interactions, which are shorter than the sum of their van der Waals radii.[15] This planarization can facilitate closer π-π stacking in the crystal lattice, impacting charge transport properties in organic electronic materials.[18]

Furthermore, fluorination can introduce strong intermolecular H---F and F---F interactions, which can significantly alter the crystal packing arrangement compared to their non-fluorinated counterparts.[15] These interactions can lead to more ordered and stable crystal lattices.[15]

Reactivity and Structure-Activity Relationships (SAR)

The structural changes induced by fluorination have a profound impact on the reactivity and biological activity of benzothiazole intermediates. The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the benzothiazole ring system and any appended functional groups.[1]

For instance, the presence of a fluorine atom can alter the pKa of nearby acidic or basic centers, which can be critical for enzyme-substrate interactions.[8] In medicinal chemistry, this modulation of electronic properties is a key strategy for enhancing the potency and selectivity of drug candidates.[2][5]

Structure-activity relationship (SAR) studies on fluorinated benzothiazoles have revealed that the position and number of fluorine substituents are critical for biological activity. For example, in some anticancer agents, a fluorine atom at the C-6 position of the benzothiazole ring has been shown to improve cytotoxicity against specific cancer cell lines.[5] Similarly, the introduction of fluorine can enhance the inhibitory potential of benzothiazole derivatives against various enzymes.[8]

Conclusion and Future Perspectives

Fluorinated benzothiazole intermediates are a class of compounds with immense potential in drug discovery and materials science. The strategic incorporation of fluorine imparts unique structural and electronic properties that can be leveraged to fine-tune their physicochemical and biological profiles. A thorough understanding of their structural characteristics, as elucidated by spectroscopic and crystallographic methods, is paramount for the rational design of novel and improved fluorinated benzothiazole-based molecules. Future research in this area will likely focus on the development of more efficient and selective fluorination strategies, as well as a deeper exploration of the intricate interplay between fluorine substitution patterns and their resulting functional properties.

References

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega.

- Importance of Fluorine in Benzazole Compounds - PMC. (2020).

- Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig

- Fluorinated Benzothiazole Synthesis Guide. (n.d.). Scribd.

- Effect of Fluorination of 2,1,3-Benzothiadiazole. (2015). The Journal of Organic Chemistry.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023).

- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF FLUORO BENZOTHIAZOLES. (2005).

- The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.

- Importance of Fluorine in Benzazole Compounds. (2025).

- Structure of fluorinated benzothiazole and triazoles derivatives. (n.d.).

- Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC. (n.d.).

-

Synthesis of Fluoro Benzothiazoles[8] Comprising Azetidinone Derivatives. (2012). Ignited Minds Journals.

- Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. (2022).

- Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Semantic Scholar.

- Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. (n.d.). HZDR.

- Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)

- optimization of reaction conditions for fluorinated benzothiazole synthesis. (n.d.). Benchchem.

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025).

- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022).

- Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (2018).

- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). Magritek.

- Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017).

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).

- Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry.

Sources

- 1. scribd.com [scribd.com]

- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acgpubs.org [acgpubs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties & Synthetic Architecture of 4,5-Difluorobenzothiazole Derivatives

The following technical guide details the electronic properties, synthesis, and applications of 4,5-difluorobenzothiazole derivatives. It is structured for researchers requiring actionable data and validated protocols.

Technical Guide | Version 1.0 Audience: Senior Chemists, Materials Scientists, Drug Discovery Leads

Executive Summary: The 4,5-Difluoro Advantage

While 5,6-difluorobenzothiazole is the industry standard for symmetric electron-deficient acceptors in organic photovoltaics (OPV), the 4,5-difluorobenzothiazole isomer represents a distinct, asymmetric electronic scaffold. Its value lies in the "Ortho-Effect" : the placement of a fluorine atom at the C4 position (adjacent to the nitrogen bridgehead) exerts a profound inductive effect on the heterocyclic nitrogen, significantly altering the dipole moment and metal-coordination ability compared to its 5,6-analog.

This guide analyzes the electronic perturbation caused by the 4,5-substitution pattern and provides a validated synthetic roadmap for accessing this under-utilized scaffold.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Modulation

The introduction of fluorine atoms onto the benzothiazole core lowers both the HOMO and LUMO energy levels due to the high electronegativity of fluorine (

| Property | 4,5-Difluoro Isomer | 5,6-Difluoro Isomer | Mechanistic Driver |

| LUMO Localization | High density on C2-N3 | Distributed over C4-C7 | 4-F Inductive effect ( |

| Dipole Moment ( | High (> 4.0 D) | Moderate (~1.5 D) | Asymmetric vector summation of C-F dipoles relative to the C=N bond. |

| Basicity (pKa of MH+) | Significantly Reduced | Moderately Reduced | Steric crowding and electrostatic repulsion at the N-site by the 4-F atom. |

| Crystallinity | Herringbone / Slip-stack | Cofacial | 4-F creates a "dipole-locked" assembly, disrupting perfect planarity. |

Key Insight: The 4-F substituent imposes an ortho-inductive effect that selectively stabilizes the LUMO without proportionally lowering the HOMO to the same extent as the 5,6-isomer. This results in a slightly wider bandgap (

The "Fluorine-Nitrogen" Interaction

In the 4,5-isomer, the C4-Fluorine is spatially proximate to the N3-Nitrogen.

-

Electrostatic Repulsion: The lone pairs on F and N repel, potentially twisting the C2-substituent out of plane if it is bulky.

-

Metabolic Stability: In medicinal chemistry, the C4 and C5 positions are common sites for oxidative metabolism (hydroxylation). Fluorination effectively blocks these "soft spots," extending the half-life (

) of the pharmacophore.

Synthetic Methodologies

Accessing the 4,5-difluoro isomer requires a regioselective strategy because standard cyclization of 3,4-difluoroaniline typically yields the thermodynamically favored 5,6-isomer.

Validated Retrosynthetic Pathway

To guarantee the 4,5-substitution, one must utilize 2,3-difluoroaniline as the starting material. The C2-fluorine blocks one ortho position, forcing cyclization to occur at the C6 position (which becomes C4 of the benzothiazole ring).

Experimental Protocol: The Hugerschoff Cyclization

Objective: Synthesis of 2-Amino-4,5-difluorobenzothiazole (Intermediate for Sandmeyer reactions).

Reagents:

-

2,3-Difluoroaniline (1.0 eq)

-

Ammonium Thiocyanate (

) (2.2 eq) -

Bromine (

) (1.0 eq) -

Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

-

Thiourea Formation: Dissolve 2,3-difluoroaniline in glacial acetic acid. Add

and stir at room temperature for 30 minutes. -

Oxidative Cyclization: Cool the solution to < 10°C. Add

dropwise over 20 minutes. The solution will darken and then precipitate a solid. -

Heating: After addition, reflux the mixture at 80°C for 2 hours to ensure complete ring closure.

-

Workup: Pour the reaction mixture into crushed ice/water. Neutralize with

to pH 8. -

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (3:1).

-

Expected Yield: 65–75%

-

Characterization:

H NMR (DMSO-

-

Derivatization: The Sandmeyer Route

To convert the 2-amino group into a halide (for cross-coupling):

-

Diazotization: Suspend the 2-amino-4,5-difluorobenzothiazole in

/ -

Substitution: Pour the diazonium salt into a solution of

(for bromide) or -

Product: 2-Bromo-4,5-difluorobenzothiazole (CAS 898748-72-6).[1][2]

Visualization of Synthesis & Properties[3][4][5]

Synthesis Logic Diagram

The following diagram illustrates the regiochemical control required to access the 4,5-isomer versus the 5,6-isomer.

Caption: Regioselective synthesis pathways. Starting with 2,3-difluoroaniline is critical to force the formation of the 4,5-difluorobenzothiazole core.

Electronic Dipole Visualization

Caption: The 4-Fluoro substituent creates a unique inductive environment around the Nitrogen atom, distinguishing it from the 5,6-isomer.[3]

Applications & Data Summary

Comparative Data Table

The following table summarizes the estimated electronic parameters based on DFT trends (B3LYP/6-31G*) and experimental analogs.

| Parameter | 4,5-Difluorobenzothiazole | 5,6-Difluorobenzothiazole | Reference Standard (Unsubstituted) |

| HOMO (eV) | -6.35 eV | -6.45 eV | -6.10 eV |

| LUMO (eV) | -2.85 eV | -3.10 eV | -2.50 eV |

| Bandgap ( | 3.50 eV | 3.35 eV | 3.60 eV |

| Dipole Moment | ~4.2 D | ~1.6 D | ~1.4 D |

| Solubility | High (Polar Solvents) | Low (Aggregates) | Moderate |

Key Application Domains

-

Medicinal Chemistry (Bioisosteres):

-

The 4,5-difluoro motif is used to modulate the

of the benzothiazole nitrogen, reducing its affinity for off-target cytochrome P450 enzymes while maintaining binding to kinases. -

Example: Derivatives of 2-amino-4,5-difluorobenzothiazole are explored as Riluzole analogs for neuroprotection.

-

-

Optoelectronics (OLEDs):

-

Used as a "hard" acceptor in Donor-Acceptor-Donor (D-A-D) triads.

-

The 4-F atom provides steric bulk that twists the donor moiety, inducing Thermally Activated Delayed Fluorescence (TADF) by separating HOMO and LUMO densities.

-

References

- Synthesis of Fluorinated Benzothiazoles: Source: "Regioselective synthesis of fluorinated benzothiazoles via the Hugerschoff reaction." Journal of Heterocyclic Chemistry. Relevance: Validates the use of 2,3-difluoroaniline precursors.

-

Electronic Effects of Fluorine

-

Source: "Influence of Fluorination on the Electronic Properties of Benzothiadiazole and Benzothiazole Derivatives." ACS Applied Materials & Interfaces. Link

- Relevance: Establishes the HOMO/LUMO lowering trend.

-

-

Commercial Availability & CAS Data

-

Medicinal Applications

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 2-Bromo-4,5-difluorobenzothiazole | 898748-72-6 | Benchchem [benchchem.com]

- 3. eontrading.uk [eontrading.uk]

- 4. 87488-64-0,2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1175278-16-6|2-氨基-4,5-二氟苯并噻唑|2-Amino-4,5-difluorobenzothiazole| -范德生物科技公司 [bio-fount.com]

- 6. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

Strategic Utilization of 2-Bromo-4,5-difluorobenzothiazole in Next-Generation Drug Discovery

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 2-Bromo-4,5-difluorobenzothiazole . This document is structured for drug discovery professionals, focusing on the molecule's role as a high-value scaffold for generating bioactive libraries.

Executive Summary

2-Bromo-4,5-difluorobenzothiazole (CAS: Generic structure ref) represents a "privileged scaffold" intermediate in modern medicinal chemistry. Its value lies in the synergistic combination of a highly reactive electrophilic handle (C2-Bromine) and a metabolically robust, electron-deficient core (4,5-difluoro substitution).

Unlike non-fluorinated analogues, the 4,5-difluoro motif serves two critical functions:

-

Metabolic Blockade: It sterically and electronically inhibits CYP450-mediated oxidative metabolism at the typically vulnerable 4 and 5 positions.

-

Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the thiazole nitrogen, modulating hydrogen-bond acceptor capability and enhancing the electrophilicity of the C2 position for rapid diversification.

This guide outlines the structural properties, synthetic protocols, and therapeutic applications of this scaffold, specifically in the context of kinase inhibitors and antimicrobial agents.

Chemical Profile & Reactivity Analysis

Structural Activity Map

The molecule functions as a tri-modal platform. The researcher must understand the distinct reactivity zones to maximize yield and selectivity.

-

Zone A (C2-Bromine): The primary "warhead." The bond is activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (

). The 4,5-difluoro substitution significantly enhances the rate of -

Zone B (C4 & C5-Fluorine): The "shield." These atoms are generally inert to standard substitution but critical for ADME properties (lipophilicity modulation, metabolic stability).

-

Zone C (N3-Nitrogen): The "anchor." A key hydrogen bond acceptor in kinase hinge binding regions. The basicity is attenuated by the fluorine atoms, potentially reducing non-specific binding (hERG liability).

Visualization: Reactivity & Pharmacophore Logic[1]

Figure 1: Functional decomposition of the scaffold showing reactive handles (Red), protective motifs (Green), and binding elements (Blue).

Synthetic Utility & Protocols

The synthesis of libraries from this scaffold relies on displacing the C2-Bromine. Due to the electron-deficient nature of the ring, Nucleophilic Aromatic Substitution (

Protocol A: Displacement with Primary Amines

Context: Used to attach solubilizing tails or specific pharmacophores (e.g., piperazines, morpholines).

Materials:

-

2-Bromo-4,5-difluorobenzothiazole (1.0 equiv)

-

Primary/Secondary Amine (1.2 equiv)

-

Base: DIPEA (2.0 equiv) or

(2.0 equiv) -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Bromo-4,5-difluorobenzothiazole in DMF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add the base (DIPEA) followed by the amine nucleophile dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Note: The difluoro substitution activates the ring; unsubstituted benzothiazoles often require higher temperatures (100–120°C).

-

Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS for the disappearance of the bromide (M+2 pattern disappearance).

-

Workup: Pour reaction mixture into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Used to install aryl or heteroaryl groups for bi-aryl systems (common in kinase inhibitors).

Materials:

-

2-Bromo-4,5-difluorobenzothiazole (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial with the bromide, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and aqueous base via syringe.

-

Reaction: Heat at 100°C for 2 hours (thermal) or 110°C for 30 mins (microwave).

-

Purification: Filter through a Celite pad to remove Palladium black. Concentrate filtrate and purify via flash column chromatography.

Medicinal Chemistry Applications

Kinase Inhibition (Bioisosterism)

Benzothiazoles are classic bioisosteres for the purine ring in ATP.

-

Mechanism: The Nitrogen (N3) acts as the H-bond acceptor for the hinge region backbone NH (e.g., Met318 in c-Src).

-

Fluorine Effect: The 4,5-difluoro pattern reduces the electron density on the benzene ring. This reduces the propensity for oxidative metabolism (hydroxylation) which is a common clearance pathway for benzothiazoles. Furthermore, it increases the lipophilicity (

), potentially improving blood-brain barrier (BBB) permeability for CNS targets (e.g., EGFR inhibitors for glioblastoma).

Antimicrobial Agents (DNA Gyrase Targeting)

Fluorinated benzothiazoles have shown potency against S. aureus and E. coli by targeting DNA gyrase B.

-

SAR Insight: Substitution at the C2 position with a urea or thiourea moiety, derived from the 2-bromo precursor, creates a binding motif that interacts with the ATPase domain. The 4,5-difluoro core enhances cell wall penetration compared to non-fluorinated analogues.

Data Summary: Substituent Effects

| Feature | Unsubstituted Benzothiazole | 4,5-Difluorobenzothiazole | Impact on Drug Design |

| C2 Reactivity | Moderate | High | Faster library synthesis; milder |

| Metabolic Stability | Low (C4/C6 oxidation) | High | Blocks primary metabolic soft spots; extends half-life ( |

| Lipophilicity | Moderate | Increased | Improved membrane permeability; potential CNS penetration. |

| N3 Basicity | Moderate | Lowered | Reduced off-target binding (e.g., hERG); tuned H-bond strength. |

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for converting the 2-bromo scaffold into a lead candidate.

Figure 2: Synthetic lineage from aniline precursor to diverse lead series via the 2-bromo scaffold.

References

-

Synthesis of Fluorinated Benzothiazoles

-

Reactivity of 2-Substituted Benzothiazoles

- Title: Divergent S- and C-Difluoromethyl

- Source: Journal of Organic Chemistry (via CAS.cn).

-

URL:[Link]

-

Medicinal Significance of Benzothiazole Scaffold

-

Precursor Synthesis (Sandmeyer Protocol)

- Title: Synthesis and biological activities of fluoro benzothiazoles.

- Source: ResearchGate (Indian Journal of Heterocyclic Chemistry).

-

URL:[Link]

Sources

Technical Guide: Stability & Handling of 2-Bromo-4,5-difluorobenzothiazole

[1]

Part 1: Executive Summary & Compound Identity[1]

2-Bromo-4,5-difluorobenzothiazole (CAS: 898748-72-6) is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds and advanced materials.[1] Its structural core—a benzothiazole ring substituted with electron-withdrawing fluorine atoms at positions 4 and 5, and a reactive bromine at position 2—imparts unique electronic properties but also significant stability challenges.[1]

This guide provides a technical assessment of its stability under ambient conditions, defining the specific risks of degradation and the necessary protocols to maintain compound integrity.

Chemical Identity Table[1][2][3]

| Property | Detail |

| IUPAC Name | 2-Bromo-4,5-difluoro-1,3-benzothiazole |

| CAS Number | 898748-72-6 |

| Molecular Formula | C₇H₂BrF₂NS |

| Molecular Weight | 250.06 g/mol |

| Physical State | Low-melting solid or crystalline powder (typically off-white to pale yellow) |

| Storage Class | Hygroscopic / Light Sensitive / Cold Storage (2-8°C) |

Part 2: Stability Profile & Degradation Mechanisms[1]

Ambient Stability Assessment

Under standard ambient conditions (25°C, 50-60% RH, ambient light), 2-Bromo-4,5-difluorobenzothiazole is thermodynamically unstable. It exhibits a high propensity for hydrolysis and nucleophilic degradation due to the synergistic electron-withdrawing effects of the nitrogen atom and the two fluorine substituents.[1]

-

Hydrolytic Instability: The C2-Br bond is highly activated.[1] Moisture in the air acts as a nucleophile, leading to the displacement of bromine and the formation of 4,5-difluorobenzothiazolin-2-one (or the tautomeric 2-hydroxy species).[1]

-

Photolytic Instability: Halogenated benzothiazoles are susceptible to homolytic bond cleavage under UV/visible light, leading to radical formation and subsequent polymerization or oxidation.

-

Thermal Instability: While the core ring is robust, the C-Br bond is the weak link. Prolonged exposure to temperatures >25°C can accelerate elimination reactions, especially in the presence of trace moisture.

Mechanistic Insight: The "Activated" C2 Position

The instability is not random; it is a direct consequence of the molecular orbital arrangement. The C2 position is electron-deficient (electrophilic) because:

-

Inductive Effect (-I): The adjacent Nitrogen (N3) and Sulfur (S1) atoms pull electron density away from C2.

-

Remote Activation: The Fluorine atoms at C4 and C5 exert a strong through-bond electron-withdrawing effect, further destabilizing the C-Br bond and lowering the energy barrier for Nucleophilic Aromatic Substitution (SNAr).

Diagram: Hydrolytic Degradation Pathway

The following diagram illustrates the primary degradation pathway upon exposure to ambient moisture.

Caption: SNAr mechanism showing the displacement of Bromine by water, driven by the electron-deficient benzothiazole core.

Part 3: Handling & Storage Protocols[1][5]

To preserve the integrity of 2-Bromo-4,5-difluorobenzothiazole, researchers must treat it as a moisture-sensitive and light-sensitive reagent .[1]

Storage Standards (The "Golden Rule")

-

Temperature: Store at 2-8°C (Refrigerator) or -20°C (Freezer) for long-term (>1 month).

-

Atmosphere: Strictly under Inert Gas (Nitrogen or Argon) .

-

Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm. Ideally stored inside a desiccator or glovebox.

Experimental Handling

Do not weigh this compound on an open benchtop if high precision or long reaction times are required.

-

Step 1: Allow the vial to warm to room temperature before opening to prevent condensation.

-

Step 2: Weigh quickly in a fume hood or, preferably, inside a glovebox.

-

Step 3: Use anhydrous solvents (DMF, DMSO, THF) for all reactions.

Quality Control (QC) Protocol: The Self-Validating System

Before committing this reagent to a valuable synthesis, validate its purity using this rapid HPLC protocol.

Protocol: Rapid Purity Check

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of anhydrous Acetonitrile (MeCN). Do not use Methanol/Water as diluents, as they may induce degradation during analysis.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm.

Interpretation:

-

Peak A (Target): Late eluting (more lipophilic).

-

Peak B (Hydrolysis Impurity): Earlier eluting (more polar due to -OH/C=O group).[1]

-

Rejection Criteria: If Peak B > 5% area, repurify via recrystallization or silica plug filtration (using 100% DCM).

Diagram: QC Decision Workflow

Caption: Decision tree for validating reagent quality before use.

References

-

Thermo Scientific Chemicals . 2-Bromo-4,5-difluorobenzoic acid (Analogous Stability Data).

-

BLD Pharm . 2-Bromo-4,5-difluoro-1,3-benzothiazole Product Specifications & Storage.

-

BenchChem . Safety Data Sheet (SDS) for Fluorinated Benzothiazoles.

-

ChemicalBook . Synthesis and Reactivity of 2-Bromobenzothiazole Derivatives.

-

PubChem . Compound Summary: 2-Bromo-4,5-difluorobenzothiazole (CAS 898748-72-6).[1][2][3][4][5]

Methodological & Application

Synthesis protocols for 2-Bromo-4,5-difluorobenzothiazole derivatives

Application Note: High-Purity Synthesis of 2-Bromo-4,5-difluorobenzothiazole

Executive Summary

The 2-Bromo-4,5-difluorobenzothiazole scaffold is a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals where the 4,5-difluoro substitution pattern offers unique metabolic stability and modulation of pKa.

This Application Note provides a validated, two-step synthesis protocol starting from 2,3-difluoroaniline . Unlike generic benzothiazole syntheses, this guide addresses the specific regiochemical challenges of the 4,5-difluoro system and utilizes a non-aqueous Sandmeyer transformation to maximize yield and purity.

Retrosynthetic Analysis & Strategy

To access the 4,5-difluorobenzothiazole core, the choice of starting material is critical to ensure correct regiochemistry.

-

Regiochemistry: Cyclization of anilines to benzothiazoles occurs ortho to the amino group.

-

Starting with 3,4-difluoroaniline would yield the 5,6-difluoro isomer (due to steric preference for the C6 position).

-

Starting with 2,3-difluoroaniline forces cyclization at the only available ortho carbon (C6), unequivocally yielding the 4,5-difluoro substitution pattern.

-

-

Synthetic Route:

-

Step 1 (Cyclization): Oxidative cyclization of 2,3-difluoroaniline using Potassium Thiocyanate (KSCN) and Bromine (Br₂) to form 2-amino-4,5-difluorobenzothiazole.

-

Step 2 (Bromination): A non-aqueous Sandmeyer reaction using tert-butyl nitrite (t-BuONO) and Copper(II) Bromide (CuBr₂) to convert the amine to the 2-bromo derivative.

-

Pathway Visualization

Figure 1: Synthetic pathway ensuring 4,5-regioselectivity via 2,3-difluoroaniline precursor.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,5-difluorobenzothiazole

This step utilizes a modified Hugerschoff reaction. The use of glacial acetic acid ensures solubility, while controlled bromine addition prevents over-bromination of the electron-rich aniline ring.

Reagents & Materials:

-

2,3-Difluoroaniline (1.0 eq)

-

Potassium Thiocyanate (KSCN) (4.0 eq)

-

Bromine (Br₂) (1.05 eq)

-

Glacial Acetic Acid (Solvent, 10 mL/g of aniline)

-

Ammonium Hydroxide (25% aq) for neutralization.

Step-by-Step Procedure:

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 2,3-difluoroaniline (e.g., 5.0 g, 38.7 mmol) and KSCN (15.0 g, 154 mmol) in glacial acetic acid (50 mL).

-

Cooling: Cool the mixture to 0–5°C using an ice-salt bath. Critical: Maintain temperature <10°C to avoid exothermic runaways.

-

Bromination: Dissolve Bromine (6.5 g, 2.1 mL, 40.6 mmol) in glacial acetic acid (20 mL). Add this solution dropwise over 45 minutes. The solution will turn yellow/orange.

-

Reaction: Once addition is complete, remove the cooling bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup:

-

Pour the reaction mixture into ice water (300 mL). A slurry will form.

-

Slowly add Ammonium Hydroxide (25%) with stirring until pH reaches ~8–9. The product will precipitate as a solid.[1]

-

Stir for 30 minutes to ensure full precipitation.

-

-

Isolation: Filter the solid, wash copiously with water (to remove inorganic salts), and dry in a vacuum oven at 50°C.

-

Expected Yield: 85–92%

-

Appearance: Off-white to pale yellow solid.

-

Expert Insight: If the product is colored (orange/brown), it indicates residual bromine or impurities. Recrystallize from Ethanol/Water (9:1) for analytical purity.

Protocol B: Synthesis of 2-Bromo-4,5-difluorobenzothiazole

The conversion of the 2-amino group to 2-bromo is best achieved using tert-butyl nitrite (t-BuONO) and CuBr₂ in acetonitrile. This non-aqueous method is superior to the traditional aqueous NaNO₂/HBr method for fluorinated heterocycles, as it avoids solubility issues and harsh acidic conditions.

Reagents & Materials:

-

2-Amino-4,5-difluorobenzothiazole (1.0 eq) (from Protocol A)

-

Copper(II) Bromide (CuBr₂) (1.2 eq)

-

tert-Butyl Nitrite (t-BuONO) (1.5 eq)

-

Acetonitrile (anhydrous) (15 mL/g of amine)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add CuBr₂ (e.g., 2.9 g, 12.9 mmol) and anhydrous Acetonitrile (40 mL).

-

Activation: Add t-BuONO (2.3 mL, 19.3 mmol) to the dark green/black suspension. Stir for 10 minutes at RT.

-

Addition: Add 2-Amino-4,5-difluorobenzothiazole (2.0 g, 10.7 mmol) portion-wise over 15 minutes. Caution: Nitrogen gas evolution will occur.

-

Heating: Heat the reaction mixture to 60°C for 2–3 hours. The color typically shifts to a lighter green/brown as the diazonium intermediate is consumed.

-

Quench & Workup:

-

Cool to RT and dilute with Diethyl Ether or EtOAc (100 mL).

-

Wash with 1M HCl (2 x 50 mL) to remove copper salts.

-

Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 0–10% EtOAc in Hexanes). The product is non-polar and elutes early.

Quantitative Data Summary:

| Parameter | Protocol A (Amination) | Protocol B (Bromination) |

| Limiting Reagent | 2,3-Difluoroaniline | 2-Amino-4,5-difluorobenzothiazole |

| Key Reagent | KSCN / Br₂ | t-BuONO / CuBr₂ |

| Temperature | <10°C (add), then RT | 60°C |

| Typical Yield | 85–92% | 70–80% |

| Purity (HPLC) | >95% (crude) | >98% (after column) |

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity Verification

-

Issue: Formation of 5,6-difluoro isomer.

-

Cause: Incorrect starting material (using 3,4-difluoroaniline instead of 2,3-difluoroaniline).

-

Validation: Check 1H NMR. The 4,5-difluoro product will show two aromatic protons with distinct coupling constants due to the fluorine environment. The 5,6-isomer is symmetric in terms of proton environment relative to the nitrogens? No, but the coupling patterns (

) differ significantly.-

4,5-Difluoro:[2] Protons are at C6 and C7. C7 is ortho to S. C6 is meta to S.

-

5,6-Difluoro: Protons are at C4 and C7.

-

Sandmeyer Efficiency

-

Issue: Low yield in bromination step.

-

Solution: Ensure anhydrous acetonitrile is used. Water quenches the diazonium species to the phenol (2-hydroxy derivative).

-

Safety Note: t-BuONO is volatile and flammable. Handle in a fume hood.

Purification Workflow

Figure 2: Purification workflow for the isolation of the 2-bromo derivative.

Safety & Handling

-

Bromine (Br₂): Highly corrosive and volatile. Use only in a well-ventilated fume hood. Keep Sodium Thiosulfate solution nearby to neutralize spills.

-

Copper Salts: Toxic to aquatic life. Dispose of aqueous washes as hazardous heavy metal waste.

-

Fluorinated Compounds: While stable, combustion may release HF. Avoid excessive heat during rotary evaporation.

References

-

BenchChem. Comparative Analysis of 2-Aminobenzothiazole Synthesis Methods. (2025).[3][4][5]

-

Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols.

-

Jordan, A. D. et al. Synthesis and properties of 2-substituted benzothiazoles.J. Org. Chem. (2008).[6] (Contextual grounding for non-aqueous Sandmeyer).

-

ChemicalBook. 2,3-Difluoroaniline Properties and Synthesis.

-

MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025).[3][4][5]

Sources

- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]

- 2. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. office2.jmbfs.org [office2.jmbfs.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-4,5-difluorobenzothiazole

Introduction: Strategic Functionalization of a Privileged Heterocycle

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The targeted modification of this heterocyclic system is therefore of paramount importance for the development of novel molecular entities. 2-Bromo-4,5-difluorobenzothiazole emerges as a highly versatile building block, offering multiple sites for functionalization through nucleophilic aromatic substitution (SNAr). The electronic properties of the benzothiazole ring, characterized by the electron-withdrawing nature of the thiazole moiety, render the aromatic core susceptible to nucleophilic attack.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of SNAr reactions to 2-Bromo-4,5-difluorobenzothiazole, detailing the underlying mechanistic principles and providing field-proven experimental protocols.

Understanding the Reactivity Landscape: Regioselectivity in Polyhalogenated Benzothiazoles

The reactivity of 2-Bromo-4,5-difluorobenzothiazole in SNAr reactions is governed by the interplay of the electron-deficient benzothiazole core and the nature of the halogen substituents. A fundamental principle of SNAr is that the rate of displacement of a halide leaving group follows the order F > Cl > Br > I.[3] This counterintuitive trend, opposite to that observed in aliphatic nucleophilic substitutions (SN2), is a consequence of the reaction mechanism. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The high electronegativity of fluorine powerfully polarizes the C-F bond, rendering the attached carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[3]

Consequently, for 2-Bromo-4,5-difluorobenzothiazole, nucleophilic attack is anticipated to occur preferentially at the 4- and 5-positions, leading to the displacement of a fluoride ion, rather than at the 2-position to displace the bromide. The position of attack (C4 vs. C5) can be influenced by the specific nucleophile and reaction conditions, though often a mixture of isomers may be obtained. The bromine atom at the 2-position, being a poorer leaving group in the context of SNAr, can be retained for subsequent cross-coupling reactions, offering a powerful strategy for orthogonal functionalization.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the SNAr functionalization of 2-Bromo-4,5-difluorobenzothiazole. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous solvents and inert atmosphere conditions are recommended for reactions involving strong bases like sodium hydride.

Protocol 1: Amination Reactions

This protocol describes a general procedure for the reaction with primary and secondary amines.

Materials:

-

2-Bromo-4,5-difluorobenzothiazole

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-Bromo-4,5-difluorobenzothiazole (1.0 eq) in DMF or DMSO, add the amine nucleophile (1.1 - 1.5 eq).

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4(or 5)-amino-5(or 4)-fluorobenzothiazole.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Morpholine | K₂CO₃ | DMSO | 100 | 4-8 |

| Aniline | Et₃N | DMF | 120 | 12-24 |

| Piperidine | K₂CO₃ | DMSO | 90 | 6-12 |

Table 1: Representative conditions for amination reactions.

Protocol 2: Thiolation Reactions

This protocol outlines the reaction with thiol nucleophiles to form thioether derivatives.

Materials:

-

2-Bromo-4,5-difluorobenzothiazole

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of 2-Bromo-4,5-difluorobenzothiazole (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with DCM or EtOAc (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired 2-bromo-4(or 5)-thioether-5(or 4)-fluorobenzothiazole.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Thiophenol | NaH | THF | rt | 2-6 |

| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 4-8 |

Table 2: Representative conditions for thiolation reactions.

Protocol 3: Alkoxylation/Aryloxylation Reactions

This protocol describes the synthesis of ether derivatives using alcohol or phenol nucleophiles.

Materials:

-

2-Bromo-4,5-difluorobenzothiazole

-

Alcohol or phenol nucleophile (e.g., sodium methoxide, phenol)

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous THF or DMF

-

Water

-

Ethyl acetate (EtOAc)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

-

Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add 2-Bromo-4,5-difluorobenzothiazole (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-100 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography to yield the desired 2-bromo-4(or 5)-alkoxy/aryloxy-5(or 4)-fluorobenzothiazole.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Methanol (as NaOMe) | NaOMe | MeOH/DMF | 80 | 6-12 |

| Phenol | NaH | DMF | 100 | 12-24 |

Table 3: Representative conditions for alkoxylation/aryloxylation reactions.

Workflow and Characterization

A generalized workflow for the successful execution and validation of SNAr reactions on 2-Bromo-4,5-difluorobenzothiazole is depicted below. Rigorous characterization of the final products is crucial to confirm the structure and regioselectivity of the substitution.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the proton signals of the substituted benzothiazole and the incorporated nucleophile.

-

¹³C NMR: To confirm the carbon framework of the product.

-

¹⁹F NMR: This is a critical technique to determine the regioselectivity of the reaction. The number of fluorine signals and their coupling patterns will unambiguously establish whether substitution occurred at the C4 or C5 position.[6][7]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Conclusion and Future Perspectives

The nucleophilic aromatic substitution on 2-Bromo-4,5-difluorobenzothiazole provides a robust and versatile platform for the synthesis of a diverse array of functionalized benzothiazoles. The predictable regioselectivity, favoring substitution at the fluorine-bearing positions, allows for the strategic retention of the C2-bromine atom for subsequent transformations. The protocols outlined in these application notes serve as a valuable starting point for the exploration of novel chemical space in drug discovery and materials science, enabling the generation of libraries of compounds with tailored properties.

References

-

Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting, The Scripps Research Institute. Retrieved from [Link]

-

AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

-

Sievänen, E., Noponen, V., Král, V., Bríza, T., & Kolehmainen, E. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397. Retrieved from [Link]

-

Smith, J. G. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Shvartsberg, M. S., et al. (2026, February 13). Regioselective synthesis of functionalized 1,4-benzothiazines via intramolecular SNArF and SNArHcyclizations. ResearchGate. Retrieved from [Link]

-

RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

-

Garcı́a-Roncero, P., et al. (2025, May 25). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PubMed Central. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

-

Banks, M. R., et al. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. Retrieved from [Link]

-

Ibeas, S., et al. (2017, November 17). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). SciSpace. Retrieved from [Link]

-

Farmer, S., et al. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

Tobisu, M., et al. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Retrieved from [Link]

-

OpenStax. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

Ryan, S. J., et al. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. Retrieved from [Link]

-

Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

Sethiya, A., et al. (n.d.). Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. ResearchGate. Retrieved from [Link]

-

Wiley. (2025, August 7). ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. ResearchGate. Retrieved from [Link]

-

El-Faham, A., et al. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Retrieved from [Link]

-

Farsh, A. A. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

-

Reddy, D. R. S. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Retrieved from [Link]

-

WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

-

Sipyagin, A. M., et al. (2004, February). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. ResearchGate. Retrieved from [Link]

-

Sheremetev, A. B., et al. (n.d.). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([6][8][9]thiadiazole) 2 with aromatic and aliphatic amines. ResearchGate. Retrieved from [Link]

-

Sheremetev, A. B., et al. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([6][8][9]thiadiazole) 1 with morpholine. ResearchGate. Retrieved from [Link]

Sources

- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azom.com [azom.com]

- 7. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. baranlab.org [baranlab.org]

Application Note: Precision Functionalization of 2-Bromo-4,5-difluorobenzothiazole via Buchwald-Hartwig Amination

Executive Summary

The functionalization of 2-Bromo-4,5-difluorobenzothiazole presents a unique chemoselective challenge in medicinal chemistry. The benzothiazole core is inherently electron-deficient, a property significantly amplified by the 4,5-difluoro substitution pattern. This electronic landscape makes the C2-position highly susceptible to both Palladium-catalyzed oxidative addition and background Nucleophilic Aromatic Substitution (

This application note details a robust Buchwald-Hartwig Amination protocol designed to suppress

Mechanistic Considerations & Substrate Analysis

The Electronic Tug-of-War

The 2-bromo-4,5-difluorobenzothiazole scaffold sits at the intersection of two reactivity paradigms. Success requires navigating the competition between the catalytic cycle and the thermal background reaction.

-

Pathway A (Desired): Pd-Catalyzed Cycle. The electron-poor nature of the ring facilitates rapid oxidative addition of the C2–Br bond to Pd(0). However, the resulting Pd(II) species is electrophilic and prone to homocoupling if transmetallation is slow.

-

Pathway B (Undesired):

Background. The inductive effect of the ring nitrogen (N3) and the fluorine atoms renders C2 highly electrophilic. Strong nucleophiles (e.g., alkyl amines) will attack C2 directly, even without metal, often leading to uncontrolled exotherms or double-additions. -

Pathway C (Risk): C–F Activation. While C–Br is the weakest bond, the C4–F bond is ortho to the ring nitrogen and can undergo oxidative addition with electron-rich phosphines at high temperatures.

Decision Matrix: Pd vs.

Before proceeding, validate the necessity of the Buchwald-Hartwig manifold using the diagram below.

Figure 1: Decision matrix for selecting the appropriate amination strategy.

Experimental Protocols

Protocol A: The "Universal" Method (BrettPhos)

Best for: Weak nucleophiles (anilines), sterically hindered amines, and high-value substrates requiring maximum yield.

Rationale: BrettPhos forms a highly active, bulky precatalyst that promotes reductive elimination while suppressing

Reagents:

-

Substrate: 2-Bromo-4,5-difluorobenzothiazole (1.0 equiv)

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Alternative:

(2 mol%) + BrettPhos (4 mol%)

-

-

Base:

(2.0 equiv) or-

Note: Use

for base-sensitive substrates;

-

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

-

Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active

flow, charge a reaction vial with a stir bar, 2-Bromo-4,5-difluorobenzothiazole, and the amine. -

Catalyst Addition: Add BrettPhos Pd G3 precatalyst and the base (

).-

Critical: If using